molecular formula C16H17ClN4O6S2 B11414106 5-chloro-2-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11414106
M. Wt: 460.9 g/mol
InChI Key: HPANAIFJOHFPKT-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C18H21ClN4O5S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonation, and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methanesulfonyl-N-[4-(4-methylpiperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide
  • 5-Chloro-2-methanesulfonyl-N-[4-(4-ethylpiperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide

Uniqueness

5-Chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of the morpholine-4-sulfonyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H17ClN4O6S2

Molecular Weight

460.9 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-N-(4-morpholin-4-ylsulfonylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C16H17ClN4O6S2/c1-28(23,24)16-18-10-13(17)14(20-16)15(22)19-11-2-4-12(5-3-11)29(25,26)21-6-8-27-9-7-21/h2-5,10H,6-9H2,1H3,(H,19,22)

InChI Key

HPANAIFJOHFPKT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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